Isoxazoles

Isoxazoles are a class of heterocyclic compounds with the molecular structure featuring an isoxazole ring, characterized by a five-membered ring containing two oxygen atoms and one nitrogen atom. These compounds are widely used in various applications due to their unique chemical properties.

Structurally, isoxazoles possess an oxygen-nitrogen-oxygen sequence (ONO) within the heterocyclic ring, making them versatile building blocks for organic synthesis. They can form hydrogen bonds, which contribute to their biological activity and solubility. Isoxazoles are often employed as intermediates in the preparation of other pharmaceuticals, agricultural chemicals, and dyes.

In medicinal chemistry, isoxazoles have shown potential as inhibitors of various enzymes involved in disease processes. For instance, they can act as selective COX-2 inhibitors, which are valuable for anti-inflammatory and analgesic applications. Additionally, isoxazoles exhibit antimicrobial activity against a range of pathogens due to their ability to disrupt bacterial cell walls.

In summary, the diverse functionality and structural versatility of isoxazoles make them important compounds in both research and industrial settings, spanning pharmaceuticals, agrochemicals, and materials science.

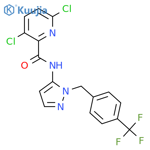

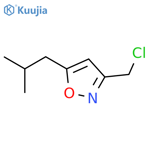

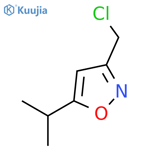

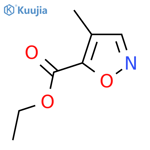

| Structure | Nom chimique | CAS | Le MF |

|---|---|---|---|

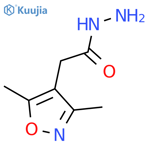

|

3-(Chloromethyl)-5-isobutylisoxazole | 1142210-99-8 | C8H12ClNO |

|

3-(Chloromethyl)-5-isopropylisoxazole | 1018128-18-1 | C7H10ClNO |

|

Ethyl 4-methylisoxazole-5-carboxylate | 261350-50-9 | C7H9NO3 |

|

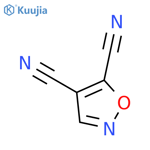

4,5-Isoxazoledicarbonitrile | 1256633-32-5 | C5HN3O |

|

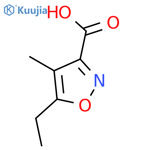

5-Ethyl-4-methylisoxazole-3-carboxylic acid | 1119452-16-2 | C7H9NO3 |

|

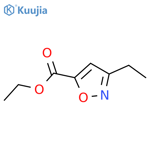

Ethyl 3-ethylisoxazole-5-carboxylate | 90087-37-9 | C8H11NO3 |

|

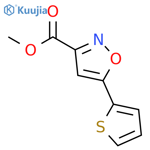

methyl 5-(thiophen-2-yl)-1,2-oxazole-3-carboxylate | 517870-23-4 | C9H7NO3S |

|

2-(3,5-Dimethylisoxazol-4-yl)acetohydrazide | 934172-43-7 | C7H11N3O2 |

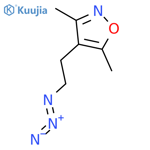

|

4-(2-Azidoethyl)-3,5-dimethylisoxazole | 1005901-00-7 | C7H10N4O |

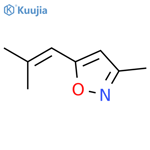

|

3-methyl-5-(2-methylprop-1-enyl)-1,2-oxazole | 101246-24-6 | C8H11NO |

Littérature connexe

-

1. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225

-

María Balaguer,Chung-Yul Yoo,Henny J. M. Bouwmeester,Jose M. Serra J. Mater. Chem. A, 2013,1, 10234-10242

-

P. G. Campbell,M. D. Merrill,B. C. Wood,E. Montalvo,M. A. Worsley,T. F. Baumann,J. Biener J. Mater. Chem. A, 2014,2, 17764-17770

-

5. Book reviews

Fournisseurs recommandés

-

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.Factory Trade Brand reagentsNature de l''entreprise: Private enterprises

-

Hebei Ganmiao New material Technology Co., LTDFactory Trade Brand reagentsNature de l''entreprise: Private enterprises

-

Nanjing Jubai BiopharmFactory Trade Brand reagentsNature de l''entreprise: Private enterprises

-

Baoji Haoxiang Bio-technology Co.LtdFactory Trade Brand reagentsNature de l''entreprise: Private enterprises

-

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTDFactory Trade Brand reagentsNature de l''entreprise: Private enterprises

Produits recommandés